
1-(4-Chlorophenyl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)hydrazine-1-carbothioamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The presence of the 4-chlorophenyl group and the hydrazine-carbothioamide moiety contributes to its unique chemical behavior and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. This method is commonly used in laboratory settings for the preparation of this compound.
In industrial production, the synthesis may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or other related compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . The compound’s ability to chelate metal ions also contributes to its biological activities, such as its antioxidant and antimicrobial effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-carbothioamide moiety and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: These compounds also possess significant anticancer and antimicrobial properties but differ in their chemical structure and specific mechanisms of action.
Pyrazoline derivatives: These compounds are known for their broad-spectrum pharmacological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and potential therapeutic applications.
Properties
CAS No. |
89521-94-8 |
|---|---|
Molecular Formula |
C7H8ClN3S |
Molecular Weight |
201.68 g/mol |
IUPAC Name |
1-amino-1-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)11(10)7(9)12/h1-4H,10H2,(H2,9,12) |
InChI Key |
QZLWVNJFPDGUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(=S)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















